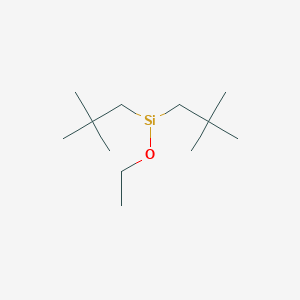
CID 13118875
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropyl)(ethoxy)silane: is an organosilicon compound characterized by the presence of silicon bonded to organic groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The structure of bis(2,2-dimethylpropyl)(ethoxy)silane includes two 2,2-dimethylpropyl groups and one ethoxy group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl)(ethoxy)silane typically involves the reaction of 2,2-dimethylpropylmagnesium bromide with ethoxysilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane. The general reaction scheme is as follows: [ \text{2,2-dimethylpropylmagnesium bromide} + \text{ethoxysilane} \rightarrow \text{bis(2,2-dimethylpropyl)(ethoxy)silane} + \text{MgBr} ]
Industrial Production Methods: On an industrial scale, the production of bis(2,2-dimethylpropyl)(ethoxy)silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-dimethylpropyl)(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like halides or alkoxides under anhydrous conditions.
Major Products:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,2-dimethylpropyl)(ethoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.
Biology and Medicine: In biological research, silanes like bis(2,2-dimethylpropyl)(ethoxy)silane are used to functionalize surfaces for biomolecule immobilization, which is crucial in biosensor development and diagnostic assays.
Industry: Industrially, this compound is used in the production of silicone polymers and resins, which find applications in coatings, adhesives, and sealants. It is also used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl)(ethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of silicone networks and the modification of surfaces to enhance their properties.
Comparison with Similar Compounds
- Methyltrimethoxysilane
- Vinyltriethoxysilane
- Phenyltrimethoxysilane
Comparison: Bis(2,2-dimethylpropyl)(ethoxy)silane is unique due to the presence of bulky 2,2-dimethylpropyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. Compared to methyltrimethoxysilane and vinyltriethoxysilane, bis(2,2-dimethylpropyl)(ethoxy)silane offers enhanced hydrophobicity and thermal stability, making it suitable for specific applications where these properties are desired.
Properties
Molecular Formula |
C12H27OSi |
|---|---|
Molecular Weight |
215.43 g/mol |
InChI |
InChI=1S/C12H27OSi/c1-8-13-14(9-11(2,3)4)10-12(5,6)7/h8-10H2,1-7H3 |
InChI Key |
CLBQZPJNANMSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















